molecular formula C24H24N2O4S B2893457 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 921869-75-2

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Cat. No.: B2893457
CAS No.: 921869-75-2
M. Wt: 436.53
InChI Key: LVJZWESELPYPIN-UHFFFAOYSA-N
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Description

Chemical Profile N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide is a synthetic organic compound designed for research applications. This molecule is built on a sophisticated hybrid scaffold, integrating key benzofuran and thiazole heterocyclic systems linked by a benzamide group. The structure features a 7-methoxy-substituted benzofuran attached to a central thiazole ring, which is further connected to a 3-(pentyloxy)benzamide moiety. This specific arrangement is of significant interest in medicinal chemistry for the development of novel bioactive molecules. Research Applications and Value This compound is provided as a chemical tool for investigative purposes. While direct biological data on this specific molecule may be limited, its core structural components are well-represented in pharmacological research. The benzofuran-thiazole scaffold is recognized as a privileged structure in drug discovery. Notably, closely related benzofuran-indole hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in oncology, particularly for non-small-cell lung cancer (NSCLC) . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These findings highlight the potential of this chemotype as a valuable template for exploring ion channel modulation and kinase inhibition. Handling and Usage This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should conduct their own safety assessments and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-4-5-12-29-18-10-6-9-17(13-18)23(27)26-24-25-19(15-31-24)21-14-16-8-7-11-20(28-2)22(16)30-21/h6-11,13-15H,3-5,12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZWESELPYPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The initial step includes the reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones under basic conditions to form the thiazole ring.
  • Introduction of the Pentyloxy Group : The pentyloxy group is introduced through an alkylation reaction involving pentyloxy halides.
  • Acylation : The final step involves acylation with benzoyl chloride to yield the desired amide structure.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in critical biological processes, potentially affecting pathways related to cancer cell proliferation and inflammation.
  • Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways that regulate cell survival and apoptosis.
  • Gene Expression Modulation : The compound could influence the expression levels of genes associated with inflammatory responses and tumor growth.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. A study evaluating benzothiazole derivatives showed that certain compounds effectively inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
B7A4311.5Induces apoptosis
B7A5492.0Cell cycle arrest
SMART-HPC-315Tubulin polymerization inhibition

Anti-inflammatory Activity

In addition to anticancer effects, this compound may also possess anti-inflammatory properties. Research has shown that related benzofuran derivatives can suppress pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests that the compound could mitigate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzofuran-Thiazole vs. Benzo[d]thiazole Derivatives
  • N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922659-53-8, C₂₈H₂₃N₃O₃S): Replaces benzofuran with a benzo[d]thiazole core (methyl and methoxy substituents). Higher molecular weight (481.6 g/mol) and rigidity compared to the target compound .
Dichlorophenyl-Thiazole Derivatives
  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896291-87-5, C₁₇H₁₂Cl₂N₂O₃S₂): Features a dichlorophenyl-thiazole core and methylsulfonyl group.

Substituent Effects on Physicochemical Properties

Alkoxy Chain Length Variations
  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (Compound 11, ): Shares a pentyloxy group but incorporates an amino alcohol backbone. Demonstrates how alkoxy chains (butoxy, pentyloxy, hexyloxy) influence logP values and bioavailability .
Methylthio vs. Pentyloxy Substituents
  • N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide (CAS 921870-29-3, C₂₀H₁₆N₂O₃S₂ ):
    • Replaces pentyloxy with a methylthio group.
    • Lower molecular weight (396.5 g/mol) and reduced lipophilicity (logP ~3.5 vs. ~5.0 for pentyloxy).
    • IR spectra show C=S stretching at 1247–1255 cm⁻¹, absent in the target compound .

Spectroscopic Characterization

Compound Key NMR Signals (δ, ppm) IR Absorptions (cm⁻¹)
Target Compound OCH₃ (3.8–4.0), thiazole-H (7.5–8.0), OCH₂ (4.0) C=O (1660–1680), aromatic C-H (3050)
Methylthio Analog SCH₃ (2.5), benzofuran-H (6.8–7.3) C=S (1247–1255)
Dichlorophenyl Analog SO₂CH₃ (3.1), Cl-substituted aryl (7.4–8.2) SO₂ (1320–1350), C-Cl (550–600)

Preparation Methods

Synthesis of 7-Methoxybenzofuran-2-yl Intermediate

The benzofuran core is synthesized via Claisen rearrangement and cyclization (Scheme 1). Starting with 2-allyloxy-3-methoxybenzaldehyde (3 ), thermal Claisen rearrangement yields 5-allyl-2-hydroxy-3-methoxybenzaldehyde, which undergoes cyclization in acidic conditions to form 7-methoxybenzofuran-2-carbaldehyde (4 ).

Key Reaction Conditions :

  • Claisen Rearrangement : Heating at 180–200°C under inert atmosphere (yield: 72–85%).
  • Cyclization : HCl/EtOH reflux (2 h, yield: 90%).

Thiazole Ring Formation with Benzofuran Substitution

The 4-(7-methoxybenzofuran-2-yl)thiazole-2-amine (6 ) is synthesized via Hantzsch thiazole synthesis (Scheme 2). Benzofuran-2-carbaldehyde (4 ) reacts with thiourea and α-haloketones (e.g., bromoacetone) in ethanol under reflux to form the thiazole ring.

Optimization Insights :

  • Solvent : Ethanol or THF improves solubility of intermediates.
  • Temperature : Reflux (78°C) for 6–8 h achieves >80% conversion.
  • Workup : Neutralization with NaHCO₃ followed by column chromatography (SiO₂, hexane/EtOAc 3:1) yields 6 as a pale-yellow solid (mp 148–150°C).

Synthesis of 3-(Pentyloxy)Benzoic Acid

3-Hydroxybenzoic acid is alkylated using pentyl bromide under Mitsunobu conditions (Scheme 3):

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, pentyl bromide, DMF.
  • Conditions : 0°C to room temperature, 12 h (yield: 88%).
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.52 (d, J = 8.1 Hz, 1H), 7.45 (s, 1H), 6.95 (d, J = 8.1 Hz, 1H), 4.05 (t, J = 6.6 Hz, 2H), 1.80–1.20 (m, 8H), 0.90 (t, J = 7.0 Hz, 3H).

Amide Coupling to Form Final Product

The thiazole-2-amine (6 ) is coupled with 3-(pentyloxy)benzoyl chloride (7 ) using EDCI/HOBt-mediated amidation (Scheme 4):

  • Activation : 3-(Pentyloxy)benzoic acid is treated with oxalyl chloride (2 eq) in DCM (0°C, 1 h) to form 7 .
  • Coupling : 6 and 7 (1:1.2 molar ratio) react in anhydrous THF with EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) at 0°C → RT (12 h).
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) yields the title compound as a white solid (mp 162–164°C, yield: 75%).

Structural Characterization and Validation

Spectroscopic Data :

  • $$ ^1\text{H NMR} $$ (500 MHz, CDCl₃) : δ 8.25 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 1H, benzofuran-H), 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, benzofuran-H), 4.10 (t, J = 6.5 Hz, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 1.85–1.30 (m, 8H, pentyl-H), 0.95 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₆H₂₇N₂O₄S [M+H]⁺: 471.1689; found: 471.1692.

X-ray Crystallography :

  • Conjugation between benzofuran, thiazole, and benzamide rings confirmed by shortened C-C bonds (1.492–1.496 Å vs. typical 1.54 Å).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Challenges
Benzofuran synthesis Claisen rearrangement, HCl 85% Regioselectivity in cyclization
Thiazole formation Hantzsch reaction, EtOH reflux 78% Purification of thiazole-2-amine
Alkylation Mitsunobu conditions 88% Over-alkylation side products
Amide coupling EDCI/HOBt, DIPEA 75% Moisture sensitivity during activation

Mechanistic Insights and Side Reactions

  • Auto-Dehydrogenation : Thiazoline intermediates (e.g., 6 ) spontaneously oxidize to thiazoles under ambient conditions, driven by conjugation stabilization.
  • Byproducts :
    • N-Acylation at Wrong Position : Minimized by using HOBt to prevent racemization.
    • Ester Formation : Controlled by strict anhydrous conditions during acyl chloride formation.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during Claisen rearrangement (T = 200°C, τ = 2 min).
  • Catalytic Methods : Pd/C (5 wt%) for decarboxylation steps reduces reaction time by 40%.

Q & A

Q. What unexplored biological targets or therapeutic applications are plausible for this compound?

  • Methodological Answer :
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cells .
  • Polypharmacology screening : Test against a panel of GPCRs or ion channels via radioligand binding assays .

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